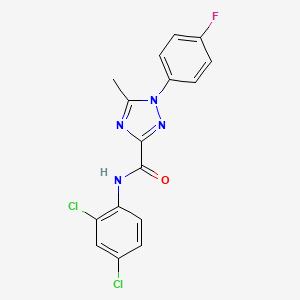![molecular formula C21H27N5O2 B2785120 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877807-18-6](/img/no-structure.png)
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). It is widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
Mecanismo De Acción
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cyclic AMP (cAMP) in cells. By inhibiting PDE4, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 increases the levels of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of cellular responses, including the inhibition of inflammatory cytokine production, the relaxation of smooth muscle cells, and the enhancement of cognitive function.
Efectos Bioquímicos Y Fisiológicos
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In immune cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhances the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 induces relaxation by increasing cAMP levels and activating PKA. In the brain, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 enhances cognitive function by increasing cAMP levels and activating PKA in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, its well-established synthesis method, and its ability to modulate a variety of biological processes. However, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 also has some limitations, including its potential for off-target effects and its relatively low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 and its role in biological processes. One potential direction is to investigate the effects of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 on other PDE isoforms and their downstream signaling pathways. Another direction is to explore the potential therapeutic applications of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 in other diseases, such as cancer and autoimmune disorders. Furthermore, the development of new analogs of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 with improved potency, selectivity, and solubility could also be an area of future research.
Métodos De Síntesis
The synthesis of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 involves several steps, including the condensation of 2,6-diaminopurine with benzaldehyde, followed by alkylation with 3-pentylbromide and methylation with methyl iodide. The resulting intermediate is then cyclized with cyanogen bromide to yield 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724.
Aplicaciones Científicas De Investigación
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been extensively used in scientific research to study the role of PDE4 in various biological processes, including inflammation, immune response, cognition, and memory. It has also been investigated as a potential therapeutic agent for the treatment of several diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Propiedades
Número CAS |
877807-18-6 |
|---|---|
Nombre del producto |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Fórmula molecular |
C21H27N5O2 |
Peso molecular |
381.48 |
Nombre IUPAC |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O2/c1-3-4-8-13-26-19(27)17-18(23(2)21(26)28)22-20-24(12-9-14-25(17)20)15-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 |
Clave InChI |
CGKTXJYNZFVVLM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
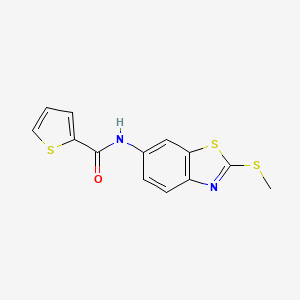
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
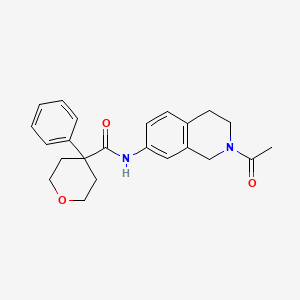
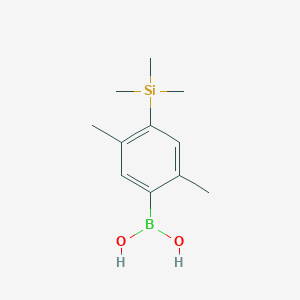
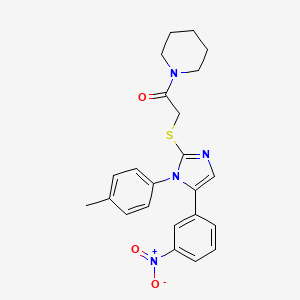
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
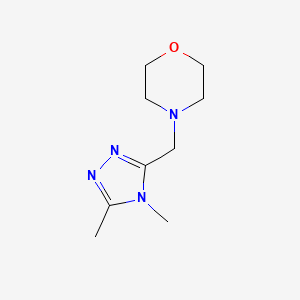
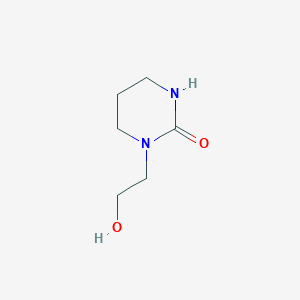
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)
